(1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Overview
Description
(1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C10H12ClF2N3O and its molecular weight is 263.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest, due to its complex structure, has potential applications in the synthesis and characterization of new chemical entities. Similar compounds have been used in the synthesis of various heterocyclic compounds, showcasing the versatility of pyrimidine derivatives in creating molecules with potential biological activity. For example, Percino et al. (2005) and Percino et al. (2007) detailed the synthesis and crystal structure analysis of pyrimidine derivatives, highlighting the potential of such compounds in the development of new materials and medicines. These studies demonstrate the significance of detailed characterization, including mass spectroscopy, IR, NMR, and X-ray diffraction, to understand the properties and potential applications of new pyrimidine derivatives Percino et al., 2005; Percino et al., 2007.
Crystallography and Molecular Structure
Research on compounds similar to (1-(6-Chloro-2-methylpyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol often focuses on their crystal and molecular structures, which are crucial for understanding their chemical behavior and potential for forming co-crystals or other complex structures. Studies like those by Bawa et al. (2010) and Zinchenko et al. (2018) explore the interaction of pyrimidine derivatives with other molecules, offering insights into the formation of structures with potential applications in drug design and materials science Bawa et al., 2010; Zinchenko et al., 2018.
Catalysis and Chemical Reactions
Compounds with pyrimidine cores have been studied for their role in catalysis and as intermediates in chemical reactions. For instance, the synthesis of nickel complexes with bidentate N,O-type ligands demonstrates the utility of such compounds in catalytic processes, potentially relevant to the synthesis or modification of this compound. These complexes have applications in ethylene oligomerization, a process of industrial significance Kermagoret & Braunstein, 2008.
Properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3O/c1-6-14-8(11)2-9(15-6)16-5-10(12,13)3-7(16)4-17/h2,7,17H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISKOMBQHFLXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(CC2CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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